Cas no 1017666-73-7 ([1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine)
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
- OTAVA-BB 7020618244
- (1-pyridin-2-yl-1H-pyrazol-4-yl)methylamine
- [1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine
- AM20050616
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- Inchi: 1S/C9H10N4/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5,10H2
- InChI Key: QKZZFQJSZLHAEH-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CN=2)C=C(C=N1)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 162
- Topological Polar Surface Area: 56.7
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P139806-100mg |
(1-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine |
1017666-73-7 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P139806-500mg |
(1-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine |
1017666-73-7 | 500mg |
$ 525.00 | 2022-06-03 | ||
| TRC | P139806-1g |
(1-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine |
1017666-73-7 | 1g |
$ 815.00 | 2022-06-03 | ||
| Life Chemicals | F2147-7838-0.25g |
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine |
1017666-73-7 | 95%+ | 0.25g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2147-7838-0.5g |
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine |
1017666-73-7 | 95%+ | 0.5g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2147-7838-1g |
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine |
1017666-73-7 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
| Life Chemicals | F2147-7838-2.5g |
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine |
1017666-73-7 | 95%+ | 2.5g |
$1222.0 | 2023-09-06 | |
| Life Chemicals | F2147-7838-5g |
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine |
1017666-73-7 | 95%+ | 5g |
$1833.0 | 2023-09-06 | |
| Life Chemicals | F2147-7838-10g |
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine |
1017666-73-7 | 95%+ | 10g |
$2566.0 | 2023-09-06 |
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on [1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine
Introduction to [1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine (CAS No. 1017666-73-7)
[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine, with CAS number 1017666-73-7, is a fascinating compound that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The structure of [1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine features a pyridine ring fused to the pyrazole moiety, creating a unique chemical architecture that contributes to its versatile properties.
The synthesis of [1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and potential commercial applications. Researchers have explored various reaction conditions to optimize the yield and purity of [1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine, ensuring its reliability as a starting material for further studies.
One of the most promising aspects of [1-(pyridin-2-yl)-1H-pyrazol-4-y]methanamine is its potential in drug discovery. The compound exhibits remarkable bioactivity, particularly in modulating key cellular pathways involved in inflammation and oxidative stress. Recent studies have demonstrated its ability to inhibit pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), making it a potential candidate for anti-inflammatory therapies. Furthermore, its antioxidant properties suggest applications in neurodegenerative diseases, where oxidative stress plays a pivotal role.
The pharmacokinetic profile of [1-(pyridin-2-yly)-1H-pyrazol -4-ylylmethanamine has also been extensively investigated. Preclinical studies indicate favorable absorption and distribution characteristics, with moderate plasma protein binding. These attributes enhance its bioavailability, making it an attractive option for oral drug delivery systems. However, further research is required to fully understand its metabolism and excretion pathways in vivo.
In addition to its therapeutic potential, [1-(pyridin -2-yly)-1H-pyrazol -4-ylylmethanamine has shown promise as a building block for more complex molecular architectures. Its modular structure allows for easy functionalization, enabling the creation of derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, recent research has focused on appending additional heterocyclic groups or bioisosteric replacements to optimize its interactions with target proteins.
From an environmental standpoint, the synthesis and application of [1-(pyridin -2-yly)-1H-pyrazol -4-ylylmethanamine align with green chemistry principles. Researchers have developed eco-friendly synthetic routes that minimize waste generation and reduce the use of hazardous reagents. These advancements not only enhance the sustainability of production processes but also contribute to the overall reduction of environmental impact associated with chemical manufacturing.
In conclusion, [1-(pyridin -2-yly)-1H-pyrazol -4-ylylmethanamine (CAS No. 1017666 -73 -7) represents a compelling compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with recent breakthroughs in synthesis and biological evaluation, positions it as a valuable tool for advancing drug discovery and development efforts. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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